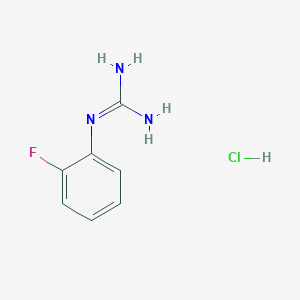

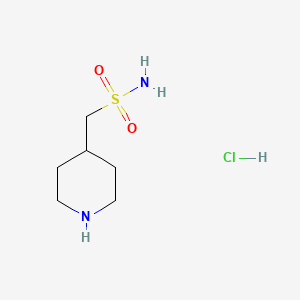

N-(2-Fluoro-phenyl)-guanidine hydrochloride

Descripción general

Descripción

“N-(2-Fluoro-phenyl)-guanidine hydrochloride” is a chemical compound that contains a fluorophenyl group and a guanidine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods, such as the reaction of protected 1,2-diamines with sulfonium salts .Aplicaciones Científicas De Investigación

Imaging Agent in PET for Gene Therapy

N-(2-Fluoro-phenyl)-guanidine hydrochloride derivatives, such as [18F] FHBG, have been used in Positron Emission Tomography (PET) imaging for gene therapy. This compound, generated through microwave-mediated nucleophilic fluorination, is employed as an imaging agent for visualizing the expression of specific genes, like the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene in gene therapy studies (Ponde et al., 2004).

In DNA and RNA Isolation Techniques

Guanidine hydrochloride, a related compound, is used in molecular biology for the rapid isolation of DNA and RNA from eukaryotic cells. This method simplifies the extraction process and has been successfully employed for isolating chromosomal DNA from various tissues and cell lines (Bowtell, 1987).

In Analytical Chemistry

In analytical chemistry, guanidine hydrochloride reacts with other compounds to facilitate the detection of specific chemicals. For instance, it has been used in the spectrofluorometric determination of 9,10-Phenanthrenequinone, a reaction that aids in the fluorescent detection of this compound in various solutions (Tachibana et al., 1982).

In Pharmaceutical Research

In pharmaceutical research, fluorine-substituted derivatives of this compound, such as certain 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized and analyzed for their anti-inflammatory properties (Sun et al., 2019).

In Clinical Pathology

In clinical pathology, guanidine hydrochloride has been explored as a reagent for selectively inhibiting major serum isoenzymes of alkaline phosphatase, which can be crucial for diagnostic purposes (Shephard & Peake, 1986).

In Isotope Ratio Measurements

The compound is also utilized in carbon dioxide generation for oxygen isotope ratio measurements in biological fluids, a technique important in various biochemical and medical research areas (Wong et al., 1987).

In Antiviral Research

Guanidine hydrochloride has been studied for its impact on the infectivity of polioviruses and the potential development of antiviral drugs (Loddo et al., 1962).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other guanidine derivatives . This typically involves binding to the active site of the target protein, leading to changes in its conformation and function.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling . The downstream effects of these interactions can include changes in cell behavior and function.

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .

Result of Action

Similar compounds have been found to have various effects, including changes in cell signaling, gene expression, and cell behavior .

Action Environment

The action, efficacy, and stability of N-(2-Fluoro-phenyl)-guanidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNIHNUEYIXCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)

![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)

![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)